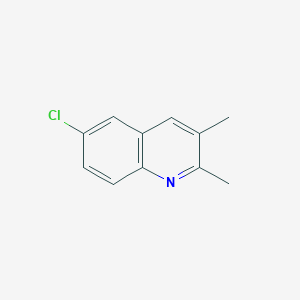

6-Chloro-2,3-dimethylquinoline

Descripción general

Descripción

6-Chloro-2,3-dimethylquinoline is a heterocyclic compound with the chemical formula C11H10ClN . It belongs to the quinoline family, which is a class of nitrogen-containing aromatic compounds. Quinolines have diverse applications in industrial chemistry and medicinal research .

Synthesis Analysis

Several synthetic methods exist for constructing the quinoline scaffold. Notably, classical protocols like the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Combes/Conrad–Limpach reactions have been employed for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .

Molecular Structure Analysis

The molecular formula of 6-Chloro-2,3-dimethylquinoline is C11H10ClN . It features a quinoline ring system, which consists of a benzene ring fused with a pyridine moiety. The chlorine atom at position 6 adds to its chemical diversity .

Chemical Reactions Analysis

Quinolines participate in various chemical reactions, including nucleophilic and electrophilic substitutions. For instance, they can undergo condensation reactions, cyclizations, and functional group transformations. The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde, leads to quinoline formation .

Aplicaciones Científicas De Investigación

Antimycobacterial and Photosynthesis-Inhibiting Activities

6-Chloro-2,3-dimethylquinoline has been found effective in antimycobacterial applications. Specifically, certain 6-chloro substituted compounds demonstrated higher activity against Mycobacterium avium and M. kansasii than the standard drug isoniazid. Additionally, these compounds exhibit significant photosynthesis-inhibiting activity, impacting the oxygen evolution rate in spinach chloroplasts. This suggests potential applications in studying and controlling photosynthetic processes in plants (Kubicová et al., 2003).

Crystal Engineering and Molecular Inclusion

6-Chloro-2,3-dimethylquinoline plays a role in crystal engineering, particularly in the formation of lattice inclusion compounds with various guest molecules. The chloro-substituted diquinoline dibromide derived from this compound includes guest molecules in diverse ways, offering insights into the molecular packing properties and interfacial interactions in crystal structures (Ashmore et al., 2007).

Anticancer Potential

A derivative of 6-Chloro-2,3-dimethylquinoline, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown promise as an anticancer agent. It induces apoptosis effectively and demonstrates high blood-brain barrier penetration, making it a potential candidate for treating brain-related cancers (Sirisoma et al., 2009).

Chemical Synthesis and Reactivity

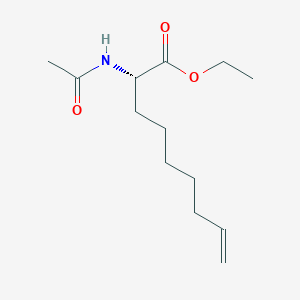

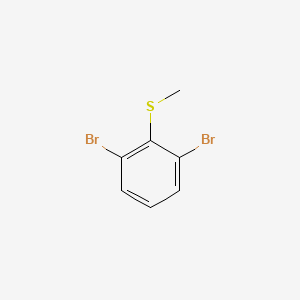

The compound has been used in various chemical syntheses, demonstrating the reactivity of its double bond through processes like chlorination, epoxidation, and oxymercuration. These reactions yield various derivatives, expanding the compound's utility in synthetic chemistry (Williamson & Ward, 2005).

Mecanismo De Acción

In the context of antimalarial drugs, chloroquine (a related compound) inhibits the action of heme polymerase in malarial trophozoites. By preventing the conversion of heme to hemazoin, it accumulates toxic heme within the parasite, ultimately killing it. Chloroquine has also found applications in treating other conditions, such as rheumatoid arthritis and systemic lupus erythematosus .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-2,3-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)13-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECZSOVQYAMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-dimethylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

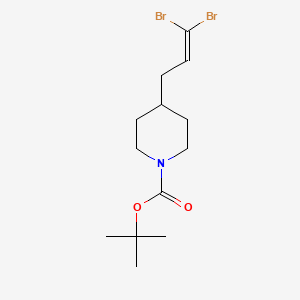

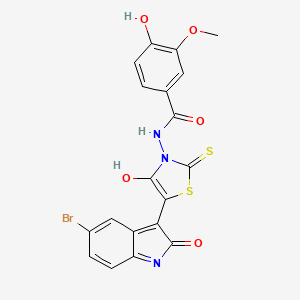

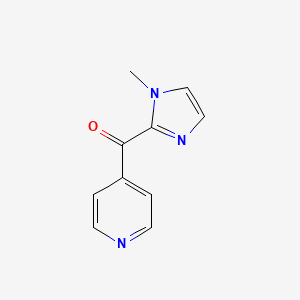

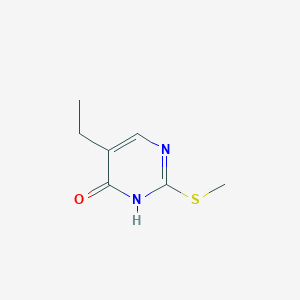

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3258165.png)

![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)

![7-Phenyl-6-azaspiro[4.5]decan-9-ol](/img/structure/B3258176.png)

![2-phenyl-1-(p-tolyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3258186.png)

![7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile](/img/structure/B3258195.png)